Cas no 547698-11-3 (3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide)

3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is a versatile organic compound with a chloro substituent and a nitro group attached to a methoxy-substituted phenyl ring. This compound offers significant advantages in its potential applications, including its unique substitution pattern that enhances solubility and reactivity in various chemical reactions. Its distinct structural features make it a valuable intermediate for the synthesis of complex organic molecules.
3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide structure
547698-11-3 structure
Product Name:3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
CAS No:547698-11-3
MF:C10H11ClN2O4
MW:258.658341646194
MDL:MFCD03397163
CID:3146987
PubChem ID:4207478
Update Time:2025-07-19

3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide
    • CS-0244323
    • Z240092642
    • EN300-27547
    • G35204
    • 547698-11-3
    • AKOS003801467
    • MDL: MFCD03397163
    • Inchi: 1S/C10H11ClN2O4/c1-17-9-6-7(13(15)16)2-3-8(9)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14)
    • InChI Key: KOQBHLMOVWSUCQ-UHFFFAOYSA-N
    • SMILES: ClCCC(NC1C=CC(=CC=1OC)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 258.0407345Da
  • Monoisotopic Mass: 258.0407345Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 282
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 84.2Ų

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Melting Point: 144-146 °C
  • Boiling Point: 456.2±40.0 °C at 760 mmHg
  • Flash Point: 229.7±27.3 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide Security Information

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Additional information on 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide

Introduction to 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CAS No. 547698-11-3)

3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is a significant compound in the field of chemical and pharmaceutical research, characterized by its unique molecular structure and potential applications. This compound, identified by the CAS number 547698-11-3, has garnered attention due to its role as a key intermediate in the synthesis of various biologically active molecules. The presence of both chloro and nitro functional groups, along with a methoxy substituent, makes this molecule a versatile candidate for further chemical modifications and functionalization.

The molecular structure of 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide consists of a propanamide backbone linked to a phenyl ring that is substituted with a chloro group at the third position and a nitro group at the fourth position. Additionally, the presence of a methoxy group at the second position introduces further complexity and reactivity. This arrangement of functional groups allows for diverse interactions with biological targets, making it an attractive scaffold for drug discovery efforts.

In recent years, there has been growing interest in the development of novel pharmaceutical agents that target specific biological pathways. The compound 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide has been explored in several research studies as a potential lead compound for the development of new therapeutic agents. Its structural features suggest that it may interact with enzymes and receptors involved in various disease pathways, including inflammatory responses and metabolic disorders.

One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The chloro and nitro groups can be readily modified through various chemical reactions, such as nucleophilic substitution or reduction, allowing researchers to tailor the properties of the molecule to specific needs. Additionally, the methoxy group can participate in hydrogen bonding interactions, which can be crucial for binding affinity and selectivity in drug design.

The pharmacological properties of 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide have been investigated in several preclinical studies. These studies have revealed that the compound exhibits moderate activity against certain enzymatic targets, suggesting its potential as a starting point for further optimization. For instance, preliminary data indicate that it may inhibit the activity of certain kinases involved in cancer cell proliferation. However, more extensive studies are needed to fully understand its mechanism of action and potential therapeutic applications.

The synthesis of 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide is another area of interest for researchers. The compound can be synthesized through multiple routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the reaction of 2-methoxy-4-nitrobenzaldehyde with chloroacetonitrile followed by hydrolysis and amidation steps. Alternative methods may involve the use of different starting materials or catalytic systems to improve reaction efficiency.

The role of computational chemistry in the study of 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide cannot be overstated. Molecular modeling techniques have been employed to predict the binding modes of this compound to biological targets, providing valuable insights into its potential pharmacological activity. These computational studies have helped guide experimental efforts by identifying key interactions and suggesting modifications that could enhance binding affinity.

In conclusion, 3-chloro-N-(2-methoxy-4-nitrophenyl)propanamide (CAS No. 547698-11-3) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive candidate for further exploration as a lead molecule or intermediate in drug development. As research continues to uncover new applications and synthetic strategies for this compound, its importance in the field of chemical biology is likely to grow.

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